2-{[(2-phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione
Description
Properties
Molecular Formula |
C22H15NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-phenoxyphenyl)iminomethyl]inden-1-one |
InChI |
InChI=1S/C22H15NO3/c24-21-16-10-4-5-11-17(16)22(25)18(21)14-23-19-12-6-7-13-20(19)26-15-8-2-1-3-9-15/h1-14,24H |
InChI Key |
PLTZDXYRLGBBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=CC3=C(C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Indane-1,3-Dione
Indane-1,3-dione (4 ) serves as the foundational scaffold for this compound. Its synthesis typically involves nucleophilic addition of alkyl acetates to dialkyl phthalates under basic conditions, followed by hydrolysis and decarboxylation. For example, reaction of diethyl phthalate (1 ) with ethyl acetate in the presence of sodium ethoxide generates an intermediate dianion (3 ), which undergoes acid-catalyzed decarboxylation to yield 4 in approximately 50% yield. Alternative oxidative methods, such as using N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, have been reported but offer lower efficiency (≤18% yield).
Knoevenagel Condensation for Methylidene Bridge Formation
General Mechanism
The methylidene bridge in 2-{[(2-phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione is introduced via Knoevenagel condensation, a widely utilized method for forming carbon-carbon double bonds between active methylene compounds and carbonyl groups. In this reaction, indane-1,3-dione (4 ) reacts with 2-phenoxyaniline (A ) under basic conditions to form the target compound through dehydration (Scheme 1).
Scheme 1: Proposed Knoevenagel condensation route.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
Base Selection
-
Piperidine : Commonly used in Knoevenagel reactions, piperidine facilitates enolate formation and accelerates dehydration. In analogous syntheses of 2-(anilinomethylene)-1H-indene-1,3(2H)-dione, piperidine in ethanol afforded 61–85% yields.
-
Sodium Acetate : Mild bases like sodium acetate are preferable for substrates sensitive to strong bases, though reaction times may extend.
Solvent Systems
-
Ethanol : A protic solvent ideal for facilitating proton transfer during enolization. Reported yields for similar compounds reach 85%.
-
Dioxane/Water Mixtures : Biphasic systems enhance reactivity for sterically hindered amines, as demonstrated in alkylation reactions of indane-1,3-dione derivatives.
Temperature and Time
-
Room Temperature : Suitable for electronically activated amines, achieving completion within 12–24 hours.
-
Reflux Conditions (80–100°C) : Necessary for sterically demanding substrates like 2-phenoxyaniline, reducing reaction time to 4–8 hours.
Alternative Synthetic Strategies
Schiff Base Formation via Microwave Assistance
Microwave-assisted synthesis offers a rapid alternative for imine formation. A mixture of indane-1,3-dione and 2-phenoxyaniline in ethanol, irradiated at 100°C for 15–30 minutes, may yield the product with reduced side reactions. This method has been validated for structurally related Schiff bases, achieving >90% purity.
One-Pot Tandem Reactions
Sequential alkylation-condensation protocols avoid isolation of intermediates. For example, treatment of indane-1,3-dione with methyl iodide under basic conditions generates a methylated intermediate, which subsequently reacts with 2-phenoxyaniline. This approach mirrors the synthesis of 2-methylcyclopentane-1,3-dione derivatives, where tandem alkylation-hydrolysis steps achieved 93% yields.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
-
¹H NMR : The methylidene proton appears as a singlet at δ 8.2–8.5 ppm, while aromatic protons from the 2-phenoxyphenyl group resonate between δ 6.8–7.6 ppm.
-
IR Spectroscopy : Strong absorptions at 1700–1720 cm⁻¹ (C=O stretching) and 1620–1640 cm⁻¹ (C=N stretching) confirm the structure.
Challenges and Mitigation Strategies
Steric Hindrance from 2-Phenoxy Group
The ortho-phenoxy substituent on the aniline moiety introduces steric bulk, potentially slowing condensation kinetics. Mitigation strategies include:
Byproduct Formation
-
Di-Substituted Products : Excess indane-1,3-dione may lead to bis-condensed byproducts. Stoichiometric control (1:1 ratio) minimizes this issue.
-
Oxidative Degradation : Anaerobic conditions (N₂ atmosphere) prevent oxidation of the methylidene bridge during prolonged reactions.
Comparative Analysis of Reported Yields
Table 1: Yield optimization for Knoevenagel condensation of indane-1,3-dione derivatives.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the development of novel organic compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its conjugated system allows it to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
Indene-dione derivatives are structurally diverse, with variations primarily in the substituents attached to the methylidene bridge. Below is a comparison with closely related compounds:
Electronic and Steric Effects
- Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Increase electron density on the aromatic ring, enhancing charge-transfer properties for optical applications .
- Steric Effects : Bulky substituents (e.g., spiro-cyclopropane in ) reduce reactivity but improve stability .
Physicochemical Properties
Melting Points and Solubility
- Hydroxyl-substituted derivatives (e.g., 3J) exhibit higher melting points (238–240°C) due to intermolecular hydrogen bonding .
- Lipophilicity (log P): Ranges from 2.63 (polar derivatives) to 4.58 (non-polar substituents), adhering to Lipinski’s rule for drug-likeness .
- Topological Polar Surface Area (TPSA): <140 Ų for most derivatives, suggesting moderate membrane permeability .
Enzyme Inhibition
- Compound 11 (nitro/trifluoromethyl substituents) shows potent inhibition of ubiquinol-cytochrome reductase, critical for mitochondrial function .
Cytotoxicity and Sensing
- Hydrazone derivatives (e.g., 2-(2-phenylhydrazono)-indene-diones) exhibit Cu²⁺-selective fluorescence turn-on behavior and cytotoxicity against KB cancer cells .
Biological Activity
The compound 2-{[(2-phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione , also known as AA00ITAI (CAS No. 400833-57-0), belongs to a class of indene derivatives that have garnered attention for their diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on available research.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C22H14O3
- Molecular Weight : 326.34 g/mol
- Functional Groups : The compound features an indene core with a phenoxy and an amino group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Anticancer Activity
Studies have shown that this compound has significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.0 | Activation of caspase pathways |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In vitro studies have indicated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is believed to involve multiple mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1/S phase transition.
- Antimicrobial Mechanism : The disruption of microbial membranes leads to cell lysis and death.
- Cytokine Modulation : The inhibition of cytokine release helps reduce inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study on MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
- Case Study 2 : In animal models, administration of the compound showed a marked reduction in tumor size in xenograft models of breast cancer.
Q & A
Q. What in silico tools are recommended for designing SAR studies on this scaffold?
- Tools : Employ QSAR models (e.g., using MOE or RDKit) to correlate substituent properties (logP, Hammett σ) with bioactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) predict conformational flexibility in biological environments. Pair with pharmacophore modeling to identify critical interaction motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
